molecular formula C20H33NO B1263987 (R)-fenpropimorph

(R)-fenpropimorph

Cat. No. B1263987
M. Wt: 303.5 g/mol
InChI Key: RYAUSSKQMZRMAI-ZACQAIPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-fenpropimorph is a 4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine in which the methyl substituents on the morpholine ring are in a cis relationship to each other and in which the remaining stereocentre has R configuration. It is an enantiomer of a (S)-fenpropimorph.

Scientific Research Applications

1. Agricultural Fungicide

(R)-fenpropimorph is primarily known for its application as an agricultural fungicide. It exhibits significant activity against various fungi that are pathogenic to plants, such as Erysiphe graminis f.sp. hordei, a cause of mildew in barley. This fungicide has been shown to effectively manage resistance in fungal populations and is particularly effective against mildew and scab in agricultural settings (Brown, Slater, & See, 1991).

2. Sterol Biosynthesis Inhibition

(R)-fenpropimorph acts as an inhibitor of sterol biosynthesis in various organisms. It has been observed to inhibit sterol Δ14-reductase and Δ8→Δ7-isomerase during ergosterol biosynthesis in Saccharomyces cerevisiae and Ustilago maydis, affecting the production of essential components of cellular membranes (Baloch, Mercer, Wiggins, & Baldwin, 1984).

3. Impact on Plant Physiology

Beyond its antifungal properties, (R)-fenpropimorph can influence plant physiology. Studies have demonstrated its effects on the accumulation of sterols in plants like tobacco, where it induced the production of different sterols compared to the control group, suggesting a significant impact on plant sterol metabolism (Schaller, Maillot-Vernier, Benveniste, & Belliard, 1991).

4. Environmental Impact

Environmental studies have investigated the impact of (R)-fenpropimorph on ecosystems, particularly in relation to its effects on non-target organisms such as arbuscular mycorrhizal fungi. It has been found that the fungicide can affect the phosphorus translocation ability of these fungi, highlighting its broader ecological implications (Zocco, Aarle, Oger, Lanfranco, & Declerck, 2011).

5. Molecular and Structural Studies

Conformational analysis and molecular studies of (R)-fenpropimorph have provided insights into its chemical behavior and potential interactions with biological systems. Such studies involve molecular mechanics calculations and NMR spectroscopy to understand the active conformation of the compound (Jensen et al., 1992).

properties

Product Name

(R)-fenpropimorph

Molecular Formula

C20H33NO

Molecular Weight

303.5 g/mol

IUPAC Name

(2S,6R)-4-[(2R)-3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine

InChI

InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15-,16-,17+/m1/s1

InChI Key

RYAUSSKQMZRMAI-ZACQAIPSSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C[C@H](C)CC2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C

synonyms

4-(3-(4-(1,1-dimethylethyl)phenyl)-2-methylpropyl)-2,6-dimethylmorpholine
fenpropimorph

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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